cIAP1 Ligand-Linker Conjugates 15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cIAP1 Ligand-Linker Conjugates 15 is a chemical compound that combines an inhibitor of apoptosis protein (IAP) ligand targeting the E3 ubiquitin ligase with a proteolysis-targeting chimera (PROTAC) linker. This compound is particularly suitable for the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 15 involves the conjugation of an IAP ligand with a PROTAC linker. The synthetic route typically includes the following steps:
Synthesis of the IAP Ligand: The IAP ligand is synthesized through a series of organic reactions, including amide bond formation and esterification.
Synthesis of the PROTAC Linker: The PROTAC linker is synthesized separately, often involving the use of polyethylene glycol (PEG) chains to enhance solubility and flexibility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to synthesize the IAP ligand and PROTAC linker.
Purification: The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
cIAP1 Ligand-Linker Conjugates 15 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Aplicaciones Científicas De Investigación
cIAP1 Ligand-Linker Conjugates 15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation pathways and ubiquitination processes.
Biology: Employed in the investigation of cellular signaling pathways and apoptosis mechanisms.
Medicine: Potential therapeutic applications in cancer treatment by targeting and degrading specific proteins involved in tumor growth.
Industry: Utilized in the development of novel drug delivery systems and targeted therapies
Mecanismo De Acción
cIAP1 Ligand-Linker Conjugates 15 exerts its effects by targeting the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of specific proteins. The compound binds to the IAP ligand, which recruits the E3 ubiquitin ligase, and the PROTAC linker facilitates the degradation process. This mechanism allows for the selective degradation of target proteins, making it a valuable tool in research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
cIAP1 Ligand-Linker Conjugates 15 Hydrochloride: Similar in structure but includes a hydrochloride group for enhanced solubility.
E3 Ligase Ligand-Linker Conjugates 34: Another compound targeting the E3 ubiquitin ligase with a different linker structure
Uniqueness
This compound is unique due to its specific combination of an IAP ligand and a PROTAC linker, which allows for targeted protein degradation. This specificity and versatility make it a valuable tool in various scientific research applications .
Actividad Biológica
cIAP1 Ligand-Linker Conjugates 15 hydrochloride is a sophisticated compound designed for targeted protein degradation, primarily through its interaction with the cellular machinery involved in ubiquitin-mediated proteolysis. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and comparative studies with related compounds.
This compound functions as a Proteolysis Targeting Chimera (PROTAC) , which comprises an Inhibitor of Apoptosis Protein (IAP) ligand linked to a PROTAC linker. The IAP ligand selectively binds to cIAP1, an E3 ubiquitin ligase, facilitating the transfer of ubiquitin from E2 enzymes to target proteins. This process results in polyubiquitination, marking these proteins for degradation by the 26S proteasome. The overall reaction can be summarized as follows:
This mechanism allows this compound to modulate various signaling pathways by selectively degrading specific oncoproteins, which are often overexpressed in cancer cells.
Biological Activity and Applications
The biological activity of this compound is particularly relevant in cancer research due to its ability to reduce levels of oncoproteins that contribute to tumorigenesis. Studies indicate that this compound can effectively inhibit cancer cell proliferation and survival by promoting the degradation of key regulatory proteins involved in these processes .
Key Applications:
- Cancer Research: Targeting and degrading oncoproteins to inhibit tumor growth.
- Neurodegenerative Diseases: Modulating protein homeostasis disrupted in conditions like Alzheimer's disease.
- Cell Signaling Studies: Understanding the role of specific proteins in various cellular pathways.
Comparative Studies
A comparative analysis of this compound with other similar compounds reveals its unique efficacy in promoting targeted protein degradation. Below is a summary table highlighting key features of related compounds:
Compound Name | Mechanism | Unique Features |
---|---|---|
This compound | Targets cIAP1 for apoptosis modulation | Specificity for cIAP1 involved in cell survival |
cIAP2 Ligand-Linker Conjugates | Targets different IAPs | Similar mechanism but distinct targets |
PROTACs targeting BCL-2 | Induces degradation of BCL-2 | Focuses on anti-apoptotic proteins |
MDM2 inhibitors | Targets MDM2 for p53 stabilization | Different target pathway |
The distinct linker design of this compound enhances its efficacy compared to other compounds targeting similar pathways .
Case Studies
Recent studies have demonstrated the effectiveness of this compound in various experimental settings:
- Study on Cancer Cell Lines: In vitro experiments showed that treatment with this compound led to a significant reduction in cell viability among multiple cancer cell lines, including those resistant to traditional therapies. The degradation of specific oncoproteins was confirmed through Western blot analysis .
- Mechanistic Insights: Research elucidated that the binding affinity and specificity towards E3 ligases were critical for the compound's effectiveness. Techniques such as surface plasmon resonance and co-immunoprecipitation were employed to study these interactions, revealing a robust mechanism for targeted degradation .
Propiedades
Fórmula molecular |
C37H47N3O8 |
---|---|
Peso molecular |
661.8 g/mol |
Nombre IUPAC |
2-[2-(2-aminoethoxy)ethoxy]ethyl (2R)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C37H47N3O8/c1-25(2)22-33(36(43)47-21-20-46-19-18-45-17-16-38)39-35(42)34(41)32(23-26-10-4-3-5-11-26)40-37(44)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,41H,16-24,38H2,1-2H3,(H,39,42)(H,40,44)/t32-,33-,34+/m1/s1 |
Clave InChI |
YRJDBNNKOCUVLA-SXLOSVNLSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)OCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
SMILES canónico |
CC(C)CC(C(=O)OCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.